1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it an attractive candidate for various applications in medicinal chemistry and agrochemistry .
Future Directions
The future directions for “2-Phenyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid amide” and other pyrazole derivatives are likely to involve further exploration of their wide range of applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Mechanism of Action
Mode of Action
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They often exhibit tautomerism, which may influence their reactivity and interaction with targets .
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 255.2 , which could potentially influence its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with various amines under suitable conditions. For example, the reaction with tert-butylamine under Sonogashira-type cross-coupling conditions can yield the desired compound .
Another method involves the cyclization of oximes derived from 5-alkynyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes using silver triflate as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and multicomponent procedures can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form pyrazolo[4,3-c]pyridines and other heterocyclic structures.
Common Reagents and Conditions
Silver Triflate: Used as a catalyst in cyclization reactions.
Tert-Butylamine: Employed in Sonogashira-type cross-coupling reactions.
Major Products Formed
Pyrazolo[4,3-c]pyridines: Formed through cyclization reactions.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Agrochemistry: It is employed in the development of agrochemicals with enhanced stability and efficacy.
Material Science: The compound’s unique properties make it suitable for use in photovoltaic and electroluminescent applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Uniqueness
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which enhances its stability, lipophilicity, and binding affinity to target proteins. These properties make it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-6-8(10(15)18)17(16-9)7-4-2-1-3-5-7/h1-6H,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWCMPNKMJHBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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